molecular formula C21H22N6O B11291506 N~4~-(4-methoxyphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-methoxyphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11291506
M. Wt: 374.4 g/mol
InChI Key: BYLLLMIBADREMF-UHFFFAOYSA-N
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Description

N4-(4-METHOXYPHENYL)-1-METHYL-N6-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a common scaffold in drug design due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-METHOXYPHENYL)-1-METHYL-N6-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylhydrazine with 4-methylbenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with a suitable reagent, such as triethyl orthoformate, to form the pyrazolo[3,4-d]pyrimidine core. Subsequent functionalization steps introduce the desired substituents at the N4 and N6 positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N4-(4-METHOXYPHENYL)-1-METHYL-N6-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of amines.

Scientific Research Applications

N4-(4-METHOXYPHENYL)-1-METHYL-N6-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(4-METHOXYPHENYL)-1-METHYL-N6-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

4-N-(4-methoxyphenyl)-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C21H22N6O/c1-14-4-6-15(7-5-14)12-22-21-25-19(18-13-23-27(2)20(18)26-21)24-16-8-10-17(28-3)11-9-16/h4-11,13H,12H2,1-3H3,(H2,22,24,25,26)

InChI Key

BYLLLMIBADREMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)OC

Origin of Product

United States

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